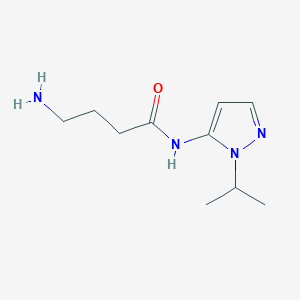

4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide

Description

Properties

Molecular Formula |

C10H18N4O |

|---|---|

Molecular Weight |

210.28 g/mol |

IUPAC Name |

4-amino-N-(2-propan-2-ylpyrazol-3-yl)butanamide |

InChI |

InChI=1S/C10H18N4O/c1-8(2)14-9(5-7-12-14)13-10(15)4-3-6-11/h5,7-8H,3-4,6,11H2,1-2H3,(H,13,15) |

InChI Key |

JJMRUUOPBCAFAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC=N1)NC(=O)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide typically involves the reaction of 4-aminobutanamide with 1-isopropyl-1H-pyrazole-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of 4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Synthetic Steps (based on ):

-

Pyrazole Ring Formation : Reaction of hydrazine derivatives with β-diketones or α,β-unsaturated ketones under acidic conditions.

-

Introduction of the Amide Group : Coupling of the pyrazole intermediate with butanamide precursors via nucleophilic acyl substitution.

-

Amino Group Functionalization : Deprotection or reduction steps to introduce the primary amine.

Key Functional Groups and Reactivity:

| Functional Group | Reactivity |

|---|---|

| Amino (-NH₂) | Participates in nucleophilic substitution, acylation, and condensation reactions. |

| Amide (-CONH-) | Resistant to hydrolysis under mild conditions but cleavable under acidic/basic extremes. |

| Pyrazole Ring | Engages in electrophilic substitution (e.g., halogenation) and coordination with metal ions. |

Nucleophilic Substitution Reactions

The amino group undergoes reactions typical of primary amines:

-

Acylation : Reacts with acyl chlorides or anhydrides to form secondary amides.

-

Alkylation : Forms tertiary amines upon reaction with alkyl halides.

-

Condensation : Reacts with carbonyl compounds (e.g., aldehydes) to form imines or Schiff bases.

Amide Bond Reactivity

The amide group exhibits stability under physiological conditions but can be hydrolyzed under controlled experimental settings:

-

Acidic Hydrolysis : Yields carboxylic acid and ammonium salts.

-

Basic Hydrolysis : Produces carboxylate salts and ammonia derivatives.

Pyrazole Ring Modifications

The pyrazole moiety’s electronic structure allows for:

-

Electrophilic Aromatic Substitution : Halogenation or nitration at the C-3 or C-4 positions, depending on directing effects of substituents.

-

Metal Coordination : The nitrogen atoms can coordinate with transition metals (e.g., Mn²⁺, as seen in pyrazole-metal complexes ).

Comparative Reactivity with Analogues

Reactivity trends are consistent with structurally similar pyrazole derivatives (see Table 1):

| Compound | Reactivity Profile | Unique Features |

|---|---|---|

| 4-Amino-N-(1-propyl-1H-pyrazol-5-yl)butanamide | Similar nucleophilic substitution but altered pharmacokinetics due to propyl group | Enhanced lipophilicity |

| (2S)-2-Amino-N-[1-isopropyl-1H-pyrazol-5-yl]butanamide | Stereospecific interactions in biological systems | Chiral center influences binding affinity |

Scientific Research Applications

Medicinal Chemistry Applications

Lead Compound Development

This compound serves as a lead for developing new pharmaceuticals targeting various diseases. Its structural characteristics suggest potential uses in treating conditions related to sodium homeostasis disruption, particularly in malaria . The pyrazole moiety is known for its biological activity, making it a candidate for further pharmacological exploration.

Antimalarial Activity

Research indicates that compounds similar to 4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide exhibit potent antimalarial properties by targeting sodium homeostasis in Plasmodium falciparum parasites. This mechanism is crucial in combating drug resistance, highlighting the compound's potential in antimalarial drug development .

Biochemical Studies

Nucleophilic Substitutions

The chemical reactivity of 4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide includes nucleophilic substitutions and condensation reactions due to the presence of the amino group. These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties.

Structure-Activity Relationship (SAR)

The compound's unique structure allows for extensive SAR studies. By modifying the substituents on the pyrazole ring, researchers can explore variations in biological activity and binding affinities, paving the way for optimized derivatives with improved efficacy.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are compared based on structural modifications and available

4-Amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide Dihydrochloride (CAS 1573547-94-0)

- Molecular Formula: Not explicitly provided; inferred as C₁₁H₂₁Cl₂N₅O (base compound: C₁₁H₁₉N₅O + 2HCl).

- Key Features: The dihydrochloride salt improves aqueous solubility due to ionic character.

4-(1,3-Dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide (CAS 1371461-33-4)

- Molecular Formula : C₁₈H₂₀N₄O₃.

- Molecular Weight : 340.4 g/mol.

- Key Features: Replaces the amino group with a 1,3-dioxoisoindolin-2-yl substituent, introducing a hydrophobic, planar aromatic system. This modification likely reduces water solubility but may enhance lipophilicity and membrane permeability .

Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Structural Implications

- Amino Group vs. Dioxoisoindolinyl Group: The amino group in the dihydrochloride salt facilitates interactions with polar residues in biological targets, making it suitable for aqueous environments. In contrast, the dioxoisoindolinyl group introduces aromaticity and bulk, which may favor binding to hydrophobic pockets or improve metabolic stability .

- Salt Form vs. Neutral Analog :

Research Findings and Limitations

- Dihydrochloride Salt (CAS 1573547-94-0): While specific data on solubility, stability, or bioactivity are unavailable in the provided evidence, its structural features align with known pyrazole-derived pharmaceuticals (e.g., kinase inhibitors) where solubility is critical .

- Dioxoisoindolinyl Analog (CAS 1371461-33-4) : The absence of density, melting point, or safety data limits a comprehensive comparison. However, the Smiles string (CC(C)n1nccc1NC(=O)CCCN1C(=O)c2ccccc2C1=O) confirms steric bulk, which may complicate synthesis or purification .

Biological Activity

4-Amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide, also known as a pyrazoleamide derivative, has garnered attention due to its potential biological activities, particularly in the context of antimalarial properties. This compound is characterized by its ability to disrupt sodium homeostasis in malaria parasites, making it a candidate for further research in drug development against malaria.

- Chemical Name: 4-Amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride

- CAS Number: 1573547-94-0

- Molecular Formula: C10H20Cl2N4O

- Molecular Weight: 283.2 g/mol

The biological activity of 4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide is primarily linked to its role as an antimalarial agent. Research indicates that this compound targets sodium (Na) homeostasis in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The disruption of Na regulation leads to increased intracellular sodium levels, which can be detrimental to the parasite's survival and proliferation.

Key Findings:

- Na Homeostasis Disruption : The compound induces a rapid influx of Na ions into the parasite, which is dose-dependent and can reach significant rates even at low concentrations (e.g., 1 nM) .

- Resistance Mechanisms : Studies have shown that mutations in specific proteins (PfCDPK5 and PfATP4) are associated with resistance to pyrazoleamide compounds, indicating a complex interaction between the drug and the parasite's biology .

Table: Biological Activity Data

| Parameter | Value |

|---|---|

| EC50 (Effective Concentration 50) | ~1 nM |

| Mechanism | Disruption of Na homeostasis |

| Target | Plasmodium falciparum |

| Resistance Mutations | PfCDPK5, PfATP4 |

Study on Antimalarial Efficacy

In a study conducted by Vaidya et al., the efficacy of various pyrazoleamide compounds, including 4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide, was evaluated against both drug-sensitive and drug-resistant strains of P. falciparum. The results indicated that these compounds maintained their effectiveness even against resistant strains, highlighting their potential as novel antimalarial agents .

In Vitro Evaluation

Further investigations revealed that the compound exhibited significant antiproliferative activity in vitro against cancer cell lines, suggesting additional therapeutic applications beyond malaria treatment. The antiproliferative effects were measured using luminescent ATP-based assays, demonstrating a promising profile for further development .

Q & A

Basic Research Question

- NMR : H and C NMR confirm substituent positions and hydrogen bonding in the amide group. For pyrazole derivatives, H NMR typically shows distinct peaks for NH ( ppm) and isopropyl CH ( ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion peaks and fragmentation patterns.

- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95%) .

How can factorial design be applied to optimize reaction conditions for scaling synthesis?

Advanced Research Question

A full factorial design (FFD) evaluates the interplay of variables (e.g., temperature, catalyst concentration, solvent ratio). For example:

- Factors : 3 variables at 2 levels (2 design = 8 experiments).

- Response : Reaction yield or purity.

Case Study : A similar pyrazole synthesis achieved 85% yield by identifying optimal conditions: 80°C, 10 mol% catalyst, and DMF/EtOH (3:1) via ANOVA analysis . Post-optimization, a central composite design refines nonlinear relationships.

What strategies resolve contradictions in reported bioactivity data (e.g., IC50_{50}50 variability across studies)?

Advanced Research Question

Contradictions may arise from assay conditions (e.g., cell line variability, solvent interference). Methodological solutions include:

- Standardization : Use a common reference compound (e.g., doxorubicin) across assays to calibrate potency .

- Meta-analysis : Pool data from multiple studies using a random-effects model to account for heterogeneity .

- Mechanistic studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding constants independently .

How can computational methods predict reaction mechanisms and regioselectivity for pyrazole derivatization?

Advanced Research Question

- Reaction Path Search : Density functional theory (DFT) calculates transition states and activation energies. For example, the nucleophilic attack of the isopropyl group on pyrazole-N is favored at ΔG = 25 kcal/mol .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO stabilizes zwitterionic intermediates).

- Machine Learning : Train models on existing reaction datasets to predict regioselectivity of amide coupling .

What experimental controls are essential to validate the compound’s stability under biological assay conditions?

Advanced Research Question

- Degradation Studies : Incubate the compound in PBS (pH 7.4) or cell culture media at 37°C for 24–72 hours. Monitor degradation via LC-MS; <10% degradation is acceptable .

- Positive Controls : Compare with structurally similar compounds (e.g., 5-amino-1H-pyrazole-4-carboxamides) with known stability profiles .

- Protease Inhibition : Include protease inhibitors (e.g., PMSF) in cell-based assays to rule out enzymatic hydrolysis .

How can cross-disciplinary frameworks (e.g., chemical informatics) accelerate discovery of novel analogs?

Advanced Research Question

- Cheminformatics : Use PubChem or ChEMBL to mine structure-activity relationships (SAR) for pyrazole-based amides. Cluster analogs by substituent electronegativity or logP values .

- High-Throughput Screening (HTS) : Pair with a fragment-based library to identify synergistic pharmacophores .

- Data Integration : Apply ICReDD’s feedback loop, where computational predictions guide synthesis, and experimental results refine algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.